2-Hydroxy-n-methylacetamide
Overview
Description
“2-Hydroxy-n-methylacetamide” is a chemical compound with the molecular formula C3H7NO2 . It has an average mass of 89.093 Da and a monoisotopic mass of 89.047676 Da . It is a solid, light yellow crystalline substance .
Synthesis Analysis
The synthesis of “2-Hydroxy-n-methylacetamide” can be achieved from acetic acid and methylamine . The process includes steps such as aminating, evaporating water, evaporating acid, and fractionating . This method is advantageous as it does not corrode the apparatus .
Molecular Structure Analysis
The molecular structure of “2-Hydroxy-n-methylacetamide” consists of 3 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . It has a molar refractivity of 21.1±0.3 cm³ .
Physical And Chemical Properties Analysis
“2-Hydroxy-n-methylacetamide” has a density of 1.1±0.1 g/cm³ . It has a boiling point of 314.5±25.0 °C at 760 mmHg . The vapour pressure is 0.0±1.5 mmHg at 25°C . The enthalpy of vaporization is 64.4±6.0 kJ/mol . The flash point is 144.0±23.2 °C . The index of refraction is 1.431 . It has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .
Scientific Research Applications
Quantum Chemistry and Infrared Spectrum Analysis
Research on N-methylacetamide (NMA), closely related to 2-Hydroxy-n-methylacetamide, shows its utility in understanding the infrared spectrum. Ji et al. (2020) used density functional theory to calculate the independent IR spectrum of each component in N-methylacetamide, analyzing the contributions to amide I, II, and III bands. This study aids in explaining the formation of the amide infrared spectrum, with implications in organic chemistry, analytical chemistry, and chemical biology (Ji et al., 2020).
Hydrolysis Kinetics and Mechanism
Duan et al. (2010) examined the hydrolysis kinetics and mechanism of N-substituted amides, like NMA, in high-temperature water. Their findings, which identified acetic acid and methylamine as major products, contribute to the understanding of hydrolysis reactions under subcritical and supercritical conditions. This research is significant for its pH-dependent insights and potential applications in chemical process engineering (Duan, Dai, & Savage, 2010).
Protein Folding and Hydrophobic Collapse
Salamatova et al. (2018) explored the interactions between N-methylacetamide and water, using it as a simplified model for protein backbones. Their study, which involved spectroscopy and molecular dynamics simulations, revealed insights into the hydrophobic collapse driving protein folding. This research contributes to our understanding of structural and vibrational dynamics in proteins (Salamatova et al., 2018).
Molecular Dynamics and Spectroscopy
Pluhařová et al. (2014) investigated the interaction of N-methylacetamide with alkali cations and alkaline earth dications in water using ab initio molecular dynamics. They showed how different cations interact with the carbonyl group in NMA, providing insights into specific ion effects on proteins and molecular dynamics (Pluhařová et al., 2014).
Amide Bond Characterization on Solid Surfaces
Liedberg et al. (1989) studied N-methylacetamide on different solid surfaces to understand the bonding characteristics of the peptide group in proteins. Using infrared spectroscopy, they elucidated how the peptide bond interacts with hydrophilic and hydrophobic surfaces, which is crucial for protein structure studies (Liedberg, Tornkvist, & Lundstrom, 1989).
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-4-3(6)2-5/h5H,2H2,1H3,(H,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAFGNCZWMJZCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40969061 | |
Record name | 2-Hydroxy-N-methylethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40969061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-n-methylacetamide | |
CAS RN |
5415-94-1 | |
Record name | 5415-94-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11321 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-N-methylethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40969061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-N-methylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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